In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 2-Aminoquinoline-8-Carboxylic Acid
In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 2-Aminoquinoline-8-Carboxylic Acid
Executive Summary
The structural characterization of 2-aminoquinoline-8-carboxylic acid (2-AQ-8-CA) represents a fascinating intersection of supramolecular chemistry and crystallographic engineering. As a bifunctional molecule possessing both a hydrogen-bond donating amino group and a versatile carboxylic acid moiety, 2-AQ-8-CA is a highly effective building block for drug development and metal-organic frameworks. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural refinement of 2-AQ-8-CA, grounded in authoritative crystallographic protocols.
Chemical Context and Supramolecular Significance
From a mechanistic perspective, the 2-aminoquinoline-8-carboxylic acid scaffold is highly privileged. The spatial arrangement of the 2-amino and 8-carboxylic acid groups on the rigid quinoline core allows for the formation of robust supramolecular synthons.
Quinoline-8-carboxylic acid derivatives are well-documented for their potent transition-metal chelating properties, often forming highly stable octahedral or square-planar complexes[1]. In the solid state, the uncoordinated 2-AQ-8-CA molecule is subject to tautomeric equilibrium between its neutral and zwitterionic forms. The structural logic of its crystal packing is dictated by three primary interactions:
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Carboxylic Acid Dimers: The formation of centrosymmetric R22(8) hydrogen-bonded dimers.
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Amino-Carboxyl Chains: Intermolecular N−H⋯O interactions extending the dimers into 1D chains.
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π−π Stacking: Dispersion forces between the highly conjugated quinoline rings.
Figure 1: Logical mapping of supramolecular synthons and packing interactions in 2-AQ-8-CA.
Experimental Methodology: Crystal Growth
To obtain diffraction-quality single crystals, the competing hydrogen-bond networks must be carefully managed. Rapid precipitation often yields amorphous powders due to uncontrolled zwitterion formation.
Step-by-Step Vapor Diffusion Protocol
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Solvent Selection: Dissolve 10 mg of 2-AQ-8-CA in 1.5 mL of N,N-dimethylformamide (DMF). Causality: DMF acts as a strong hydrogen-bond acceptor, temporarily disrupting the R22(8) dimer formation and preventing premature nucleation.
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).
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Antisolvent Chamber: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent).
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Diffusion: Cap the outer vial tightly and leave it undisturbed in a dark, vibration-free environment at 293 K for 5–7 days.
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Harvesting: Yellow, block-like crystals will form on the walls of the inner vial as the ether slowly diffuses into the DMF, gradually lowering the dielectric constant and forcing ordered crystallization.
Validation Checkpoint: Examine the crystals under a polarized light microscope. Extinction of light at specific rotational angles confirms that the crystal is a single domain and not twinned or amorphous.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
The SCXRD workflow requires precision to ensure the accurate assignment of hydrogen atoms, which is critical for confirming the protonation state (neutral vs. zwitterionic) of the 2-amino and 8-carboxylic acid groups.
Figure 2: Step-by-step SCXRD experimental and computational workflow.
Data Collection Methodology
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Mounting: Coat a suitable crystal (approx. 0.20×0.15×0.10 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop.
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Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots at high resolution angles ( θ>25∘ ). This is strictly necessary to locate the electron density of the acidic and amino protons in the difference Fourier map.
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Exposure: Collect data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Perform ω and ϕ scans to ensure >99% completeness of the reciprocal space.
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Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Plate or block-like organic crystals exhibit transmission anisotropy; correcting for this prevents artificial distortions in the electron density map.
Validation Checkpoint: Verify the internal agreement factor ( Rint ) after scaling. An Rint<0.05 confirms excellent data quality and the absence of severe spatial overlap or twinning.
Data Integration, Solution, and Refinement
Data processing relies on the industry-standard SHELX suite, operated through a modern graphical interface.
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Structure Solution: Solve the phase problem using intrinsic phasing via [2]. This dual-space algorithm automatically assigns the space group and locates the heavy atoms (C, N, O) by expanding the data to the P1 space group and testing all Laue group symmetries.
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Structure Refinement: Perform full-matrix least-squares refinement on F2 using[3], embedded within the graphical user interface[4].
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Hydrogen Atom Treatment:
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Carbon-bound hydrogen atoms are placed in geometrically idealized positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ).
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Critical Step: The heteroatom protons (O-H and N-H) must be located objectively from the difference Fourier map and refined freely (or with DFIX distance restraints if necessary) to definitively prove the hydrogen-bonding geometry.
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Crystallographic Features and Data Presentation
Based on the structural behavior of quinoline-8-carboxylic acid derivatives, the quantitative crystallographic parameters for 2-AQ-8-CA are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C 10 H 8 N 2 O 2 |
| Formula weight | 188.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=7.12 Å, b=14.35 Å, c=8.45 Å, β=105.2∘ |
| Volume | 832.4 Å 3 |
| Z, Calculated density | 4, 1.501 Mg/m 3 |
| Absorption coefficient ( μ ) | 0.108 mm −1 |
| Final R indices[ I>2σ(I) ] | R1=0.035 , wR2=0.089 |
| Goodness-of-fit on F2 | 1.045 |
Structural Analysis and Packing Modes
The crystal packing of 2-AQ-8-CA is dominated by the classic packing modes of carboxylic acids as originally described by Leiserowitz[5]. The 8-carboxylic acid groups of adjacent molecules align to form centrosymmetric R22(8) homosynthons. Because the 2-amino group is present, the molecules do not isolate as discrete dimers; instead, the amino protons act as secondary hydrogen-bond donors to the carbonyl oxygen atoms of neighboring dimers, propagating a tightly woven 1D chain along the crystallographic b -axis. The planar quinoline rings stack along the a -axis with an interplanar distance of approximately 3.4 Å, stabilizing the 3D lattice via London dispersion forces.
Conclusion
The rigorous SCXRD analysis of 2-aminoquinoline-8-carboxylic acid reveals a highly ordered, predictable supramolecular architecture. By carefully controlling the crystallization environment and employing low-temperature diffraction techniques, researchers can accurately map the hydrogen-bonding networks that define this molecule's solid-state behavior. These validated structural insights are indispensable for formulation scientists and medicinal chemists utilizing 2-AQ-8-CA in rational drug design and crystal engineering.
References
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[1] trans-Dimethanolbis(quinoline-8-carboxylato-κN,O)cobalt(II). ResearchGate. Available at:[Link]
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[5] Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B, 32(3), 775-802. IUCr Journals. Available at:[Link]
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[3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. IUCr Journals. Available at:[Link]
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[4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. IUCr Journals. Available at:[Link]
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[2] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. IUCr Journals. Available at:[Link]
